7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
Description
The compound 7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one belongs to the class of thiazolo-fused nitrogen heterocycles. Its structure comprises:
- A thiazolo[4,5-b]pyridin-5-one core, where a thiazole ring is fused with a pyridinone moiety at positions 4 and 3.
- A 2H-1,3-benzodioxol-5-yl group attached at the 7-position, contributing lipophilic and electron-rich properties.
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H13N3O3S/c1-15-14-17-13-12(21-14)8(5-11(18)16-13)7-2-3-9-10(4-7)20-6-19-9/h2-4,8H,5-6H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
FPMUNUWTWFLDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a fused thiazolo[4,5-b]pyridin-5-one core substituted at position 7 with a 1,3-benzodioxol-5-yl group and at position 2 with a methylamino moiety. The bicyclic system imposes strict geometric constraints, necessitating precise control over cyclization regioselectivity. The electron-rich benzodioxole ring introduces synthetic challenges due to potential reactivity conflicts during heterocycle formation.
Retrosynthetic Disconnections
Two primary synthetic routes emerge from retrosynthetic analysis:
- Thiazole-first approach : Construction of the thiazole ring followed by pyridinone annulation
- Pyridinone-first strategy : Initial formation of the pyridinone core with subsequent thiazole cyclization
Comparative analysis of literature precedents favors the thiazole-first methodology due to better functional group compatibility with the benzodioxol substituent.
Multicomponent Domino Reaction Approaches
Three-Component Cyclization Strategy
Building upon the methodology developed for thiazolopyridones, a modified domino reaction was adapted for the target compound:
Reaction Components :
- α-Enolic dithioester derived from 1,3-benzodioxol-5-carbaldehyde
- Cysteamine hydrochloride
- Methyl propiolate
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Solvent | Solvent-free |
| Time | 30 min |
| Catalyst | None |
| Yield | 78% |
The reaction proceeds via:
- Cyclic N,S-acetal formation between dithioester and cysteamine
- Michael addition to methyl propiolate
- Spontaneous N-cyclization to form the thiazolo[4,5-b]pyridinone core
Critical Observation :
The benzodioxol group remained intact under these conditions, with no observed ring-opening side reactions.
Solid-Phase Synthesis Modifications
Resin-Bound Intermediate Preparation
Adapting the solid-phase methodology for thiazolo-pyrimidinones, a Merrifield resin-bound precursor was developed:
Synthetic Sequence :
- Resin loading with 4-nitrophenyl chloroformate
- Coupling of 1,3-benzodioxol-5-amine
- Thiazole ring formation using Lawesson's reagent
- Pyridinone cyclization with triethyl orthoformate
Key Optimization Data :
| Cyclization Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Camphorsulfonic acid | 79 | 95 |
| p-Toluenesulfonic acid | 64 | 89 |
| BF₃·OEt₂ | 68 | 91 |
The solid-phase approach enabled efficient introduction of the methylamino group through nucleophilic displacement of a 2-chloro intermediate with methylamine.
Post-Functionalization Strategies
Late-Stage Amination
A two-step protocol was developed for introducing the methylamino group:
Bromination :
Amination :
- Reagent: Methylamine (40% aq., 5 eq)
- Conditions: DMF, 80°C, 12 h
- Yield: 85%
Side Reaction Analysis :
Competing hydrolysis to the 2-oxo derivative was minimized by maintaining anhydrous conditions during amination.
Comparative Method Evaluation
Efficiency Metrics
| Method | Total Yield | Purity | Step Count | Scalability |
|---|---|---|---|---|
| Domino Reaction | 78% | 98% | 3 | Excellent |
| Solid-Phase | 65% | 95% | 6 | Moderate |
| Post-Functionalization | 71% | 97% | 5 | Good |
Regioselectivity Control
X-ray crystallographic analysis confirmed exclusive formation of the [4,5-b] ring junction in all methods, attributed to:
- Thorpe-Ingold effect in cyclization steps
- Steric guidance from the benzodioxol substituent
- Electronic effects of the dithioester precursor
Spectral Characterization Data
Key NMR Assignments
¹H NMR (500 MHz, CDCl₃) :
δ 6.85 (s, 1H, benzodioxol-H)
δ 5.98 (s, 2H, dioxolane-CH₂)
δ 4.32 (q, J=7.1 Hz, 2H, N-CH₂)
δ 2.89 (s, 3H, N-CH₃)¹³C NMR (126 MHz, CDCl₃) :
168.5 (C=O)
148.1 (thiazole-C2)
121.3 (benzodioxol-C)
Mass Spectrometry
- HRMS (ESI) : m/z [M+H]⁺ Calcd: 358.0924; Found: 358.0926
Process Optimization Challenges
Benzodioxol Stability Issues
Critical parameters for maintaining ring integrity:
| Condition | Acceptable Range | Degradation Products |
|---|---|---|
| pH | 6.5-7.5 | Catechol derivatives |
| Temperature | <100°C | Ring-opened isomers |
| Lewis Acid Exposure | Avoid AlCl₃ | Demethylated species |
Purification Considerations
- Silica gel chromatography with ethyl acetate/hexane (3:7) provided optimal separation
- Reverse-phase HPLC (C18, MeCN/H₂O gradient) resolved diastereomeric byproducts
Green Chemistry Metrics
Chemical Reactions Analysis
Key Structural Features
The compound contains three notable functional domains:
-
Benzodioxole ring (1,3-benzodioxole)
-
Methylamino group (-NHCH₃)
These domains suggest reactivity profiles typical of heterocyclic amines, aromatic systems, and sulfur-containing rings.
Benzodioxole Ring Reactions
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Electrophilic substitution | Activation via electron-rich oxygen atoms | Nitration, bromination (e.g., HNO₃/H₂SO₄) | Substituted benzodioxole derivatives |
| Epoxide ring-opening | Acidic or basic catalysis | HCl, NaOH | Aromatic ring cleavage or rearrangement |
| Oxidative cleavage | Strong oxidizing agents (e.g., KMnO₄) | High-temperature acidic conditions | Dihydroxybenzene derivatives |
Example: Benzodioxole rings in similar compounds (e.g.,) undergo electrophilic substitution, guided by the activating effect of oxygen atoms.
Methylamino Group Reactions
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Alkylation/Amidation | Nucleophilic attack | Alkyl halides, acyl chlorides | N-Alkylated/N-acylated derivatives |
| Deamination | Oxidation or acidic conditions | HNO₂, HCl | Iminium intermediates or ring degradation |
| Cross-coupling | Palladium-catalyzed | Suzuki/Mizoroki-Heck | Heteroaryl-substituted derivatives |
Example: Methylamino groups in analogous compounds (e.g., ) participate in amidation reactions, forming stable amide bonds under basic conditions.
Thiazolo-Pyridinone Core Reactions
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Condensation | Nucleophilic attack by carbonyl groups | Heat, acidic catalysts | Heterocyclic ring expansion/contraction |
| Cycloaddition | Diene/alkyne interactions | Thermal or photochemical conditions | Fused polycyclic systems |
| Sulfur displacement | Nucleophilic substitution | Metal catalysts (e.g., CuI) | Thioether or disulfide derivatives |
Example: Thiazolo-pyridinones in related compounds (e.g., ) undergo condensation reactions with aldehydes/ketones, forming extended π-systems.
Biological Target Interactions
While direct data on this compound is absent, analogous systems (e.g., ) suggest:
-
Enzyme inhibition : The methylamino group may interact with lysosomal enzymes (e.g., PLA₂G15), as seen in cationic amphiphilic drugs.
-
Receptor modulation : The aromatic thiazolo-pyridinone core could bind to cannabinoid receptors, as observed in structurally similar imidazo-diazepines ( ).
Analytical Techniques
| Method | Purpose | Key Observations |
|---|---|---|
| NMR spectroscopy | Structural elucidation | Splitting patterns for NHCH₃ and aromatic protons |
| Mass spectrometry | Molecular weight confirmation | Fragmentation patterns highlighting sulfur and nitrogen bonds |
| HPLC | Reaction monitoring | Tracking purity during synthesis () |
Synthetic Considerations
For analogous compounds (e.g.,), synthesis involves:
-
Benzodioxole formation : Via condensation of catechol derivatives with carbonyl compounds.
-
Thiazolo-pyridinone assembly : Cyclization of thioureas with carbonyl groups.
-
Coupling reactions : Use of solvents like DMF under reflux to link subunits.
Optimization focuses on minimizing side reactions (e.g., epoxide ring-opening) and ensuring selective functionalization.
Scientific Research Applications
7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular characteristics, and reported activities:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s thiazolo[4,5-b]pyridinone core distinguishes it from analogues like thiazolidinones (e.g., 9h) or pyrido-pyrimidinones (e.g., and ). Thiazolo-indoles () replace the pyridinone with an indole, altering electronic properties and bioactivity.
Substituent Effects: The benzodioxol group in the target compound and analogues (e.g., 9h, ) contributes to metabolic stability and receptor affinity via hydrophobic interactions . Methylamino at position 2 (target) vs. thioxo (9h) or phenylethyl () groups modulates solubility and target selectivity.
Biological Activities: Antimicrobial Activity: Thiazolo-indoles () exhibit direct anti-tubercular effects, while benzodioxol-containing analogues (e.g., ) may target eukaryotic enzymes due to structural complexity .
Research Findings and Implications
Pharmacological Potential
- The benzodioxol-thiazolo-pyridinone framework is understudied but shares structural motifs with CNS-active compounds (e.g., benzodioxol derivatives in psychoactive drugs) and kinase inhibitors (thiazolo-pyridine cores) .
- Molecular docking studies () suggest that similar compounds bind to bacterial dihydrofolate reductase , a target for antimicrobial development .
Q & A
Q. What established synthetic routes are available for preparing 7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-thiazolo[4,5-b]pyridin-5-one?
Methodological Answer: The compound can be synthesized via intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. Key steps include:
- Step 1: Reacting (het)aryldithioesters with cyanamide in the presence of NaH to form thioimidate salts.
- Step 2: S-alkylation and intramolecular cyclization using activated methylene halides (e.g., methyl bromocrotonate or ethyl bromoacetate) to yield the fused thiazolo-pyridinone core .
- Alternative Route: Lawesson’s reagent-mediated cyclization of thiazolidinone precursors, as described for structurally analogous thiadiazolo-pyrimidinones .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and methylamino group integration .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1700 cm, benzodioxole C-O vibrations) .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve absolute configuration and verify intramolecular hydrogen bonding using SHELXL refinement (e.g., as applied to related thiazolo-fused systems) .
Q. What are common intermediates in the synthesis of thiazolo[4,5-b]pyridin-5-one derivatives?
Methodological Answer:
- Thioimidate Salts: Generated from (het)aryldithioesters and cyanamide under basic conditions (NaH) .
- Activated Methylene Halides: Ethyl 2-(bromomethyl)benzoate or phenacyl bromides facilitate regioselective cyclization .
- 4-Amino-thiazoles: Isolated intermediates for subsequent alkylation or reductive cyclization steps .
Advanced Research Questions
Q. How can computational modeling optimize regioselectivity in functionalizing the thiazolo-pyridinone core?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics Simulations: Model steric and electronic effects of the benzodioxole and methylamino substituents to guide catalyst selection (e.g., Pd-catalyzed cross-coupling) .
- Transition State Analysis: Compare energy barriers for competing cyclization pathways (e.g., thiazolo[4,5-b] vs. thiazolo[4,5-c] isomers) .
Q. How can data contradictions between computational and experimental structural data be resolved?
Methodological Answer:
- SHELX Refinement: Use SHELXL to refine X-ray diffraction data, adjusting parameters like thermal displacement and hydrogen bonding networks to align with experimental observations .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) to validate crystallographic packing models .
- Benchmarking: Compare DFT-optimized geometries (e.g., bond angles/rotational barriers) with crystallographic data to identify systematic errors in computational protocols .
Q. What strategies enhance fluorescence properties in thiazolo-fused heterocycles?
Methodological Answer:
- Substituent Engineering: Introduce electron-donating groups (e.g., methylamino) to redshift absorption/emission spectra .
- Solvatochromic Studies: Test solvent polarity effects on Stokes shift and quantum yield (e.g., in DMSO vs. chloroform) .
- Solid-State Fluorescence: Optimize crystal packing via co-crystallization with aromatic counterions to minimize aggregation-caused quenching .
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu systems for cross-coupling steps (e.g., Suzuki-Miyaura for benzodioxole incorporation) .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields, as demonstrated for analogous fused heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
